molecular formula C13H12N2O3 B1634884 2-(2,3-Dimethylphenoxy)-5-nitropyridine

2-(2,3-Dimethylphenoxy)-5-nitropyridine

Cat. No.: B1634884
M. Wt: 244.25 g/mol
InChI Key: WGHRCEODKMATSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-4-3-5-12(10(9)2)18-13-7-6-11(8-14-13)15(16)17/h3-8H,1-2H3

InChI Key

WGHRCEODKMATSG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20 mL microwave vial 2-chloro-5-nitropyridine (500 mg, 3.15 mmol), 2,3-dimethylphenol (385 mg, 3.15 mmol) and potassium carbonate (1308 mg, 9.46 mmol) were dissolved in N,N-Dimethylformamide (10 mL) to give a dark brown suspension. The reaction vessel was sealed and heated in Biotage Initiator at 110° C. for 1 h. After cooling the reaction was diluted with 25 mL of Et2O. The organic phase was washed with 3×25 mL of water, 10 mL of brine, dried over sodium sulphate, filtered and evaporated under vacuum to afford the title compound as a pale orange oil. (640 mg). 1H NMR (400 MHz, CDCl3): 5 ppm 9.07 (1H, d), 8.50 (1H, dd), 7.24-7.19 (1H, m), 7.18-7.14 (1H, m), 7.04 (1H, d), 6.95 (1H, d), 2.38 (3H, s), 2.09 (3H, s); UPLC: 0.81 min, 245 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
1308 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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